1-METHYL-5-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Overview
Description
1-METHYL-5-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-METHYL-5-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-methyl-2-pyridineamine with a suitable carboxylic acid derivative under controlled conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-METHYL-5-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-5-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are often studied using computational and experimental methods to understand the compound’s efficacy and potential side effects .
Comparison with Similar Compounds
1-METHYL-5-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other pyrazole derivatives, such as:
5-Hydroxy-1-methyl-1H-pyrazole: Known for its hydroxyl group, which imparts different chemical reactivity.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Contains an amino group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific structural arrangement, which allows for unique interactions and applications in various fields .
Properties
IUPAC Name |
1-methyl-5-[(3-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-4-3-5-13-10(7)15-11(17)9-8(12(18)19)6-14-16(9)2/h3-6H,1-2H3,(H,18,19)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSIKXZZZSVMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(C=NN2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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